molecular formula C15H9Cl2N3 B12666868 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- CAS No. 102429-89-0

1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-

Cat. No.: B12666868
CAS No.: 102429-89-0
M. Wt: 302.2 g/mol
InChI Key: GWFIKLZTSARYLP-UHFFFAOYSA-N
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Description

1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- can be synthesized through various methods. One common approach involves the condensation of aromatic 1,2-diketones with thiosemicarbazide in a mixed green solvent under microwave-promoted conditions. This method is efficient and environmentally friendly . Another approach involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with aromatic aldehydes in the presence of a catalytic amount of piperidine .

Industrial Production Methods

Industrial production of 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.

    Cyclocondensation: This reaction forms cyclic compounds by the condensation of two or more molecules.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, trifluoroacetic acid, hydrazine hydrate, and aromatic aldehydes. The reactions are typically carried out under reflux conditions or using microwave irradiation to enhance reaction rates .

Major Products

The major products formed from these reactions include various substituted triazine derivatives, which can exhibit diverse biological activities such as anticancer, antimicrobial, and anticonvulsant properties .

Mechanism of Action

The mechanism of action of 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, triazine-based compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells . Additionally, triazine derivatives can interact with neuronal sodium channels, leading to their anticonvulsant effects .

Properties

CAS No.

102429-89-0

Molecular Formula

C15H9Cl2N3

Molecular Weight

302.2 g/mol

IUPAC Name

5,6-bis(4-chlorophenyl)-1,2,4-triazine

InChI

InChI=1S/C15H9Cl2N3/c16-12-5-1-10(2-6-12)14-15(20-19-9-18-14)11-3-7-13(17)8-4-11/h1-9H

InChI Key

GWFIKLZTSARYLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=NC=N2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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